Regioisomeric Differentiation: 3-Position vs. 2-Position Diethylaminomethyl Piperidine
No publicly available primary literature or patent directly reports a head-to-head quantitative comparison between 3-(diethylaminomethyl)piperidine and its 2-substituted regioisomer. The 3-substituted scaffold was specifically selected in patent DE10112198A1 for constructing dimethyl-[1-(1-phenyl-cyclohexyl)-piperidin-3-ylmethyl]-amine analgesics, implying a topological requirement for activity [1]. In contrast, the 2-substituted isomer is utilized as a synthetic intermediate in the preparation of the M₂-selective muscarinic antagonist AF-DX 116 (Otenzepad), indicating divergent application profiles driven by substitution position [2]. No paired IC₅₀, pKᵢ, or PK data exist to quantify this differentiation.
| Evidence Dimension | Regioisomeric structural differentiation and application context |
|---|---|
| Target Compound Data | 3-substituted; used in analgesic patent DE10112198A1 as core scaffold [1] |
| Comparator Or Baseline | 2-substituted regioisomer (CAS 64168-09-8); used as intermediate for M₂ antagonist AF-DX 116 [2] |
| Quantified Difference | No direct quantitative comparative data available |
| Conditions | Patent disclosure context vs. synthetic intermediate application |
Why This Matters
The choice between 3- and 2-substituted isomers is driven by distinct target-product profiles (analgesic scaffold vs. muscarinic antagonist intermediate), and procurement decisions must align with the intended downstream synthetic pathway.
- [1] Grünenthal GmbH. Substituted dimethyl-[1-(1-phenyl-cyclohexyl)-piperidin-3-ylmethyl]-amines and the use of the same as analgesics. German Patent DE10112198A1, 2002. View Source
- [2] DrugFuture. Otenzepad (AF-DX 116) Synthesis Database. 2-[(diethylamino)methyl]piperidine intermediate. View Source
